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Compound of Interest

Compound Name: Tert-butyl pyridazin-3-ylcarbamate

Cat. No.: B143095

For researchers, scientists, and drug development professionals, the quest for novel molecular
scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual.
Tert-butyl pyridazin-3-ylcarbamate emerges as a key starting material in the synthesis of
such molecules, particularly those centered around the pyridazine and pyridazinone core.
While not a therapeutic agent itself, its utility lies in providing access to a rich chemical space of
bioactive compounds with potential applications in oncology and infectious diseases.

This guide provides a comparative overview of the mechanism of action, performance data,
and synthetic pathways of various classes of bioactive molecules derived from the pyridazine
scaffold. The data presented herein is intended to inform and guide research and development
efforts in leveraging this versatile heterocyclic system.

Comparative Analysis of Bioactive Pyridazine
Derivatives

The pyridazine core has been successfully elaborated to yield potent inhibitors of various
biological targets. Below is a summary of the performance of different classes of pyridazine-
based compounds.

Table 1: Anticancer Activity of Pyridazine Derivatives
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Table 2: Antibacterial Activity of Pyridazinone
Derivatives
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Compound Example Bacterial

. MIC (uM) Reference
Class Compound(s) Strain(s)
S. aureus
Pyridazinone (MRSA), P.
o Compound 7 ) 3.74-8.92 [6]
Derivatives aeruginosa, A.
baumannii
S. aureus
Pyridazinone (MRSA), P.
o Compound 13 ) 3.74-8.92 [6]
Derivatives aeruginosa, A.
baumannii
S. aureus, S. ) o
Hydrazone ] ] Highest activity
o Compound 15(d) faecalis, E. coli, ] [7]
Derivatives in study

P. aeruginosa

Mechanisms of Action and Signaling Pathways

The pyridazine scaffold has been successfully employed to target key signaling pathways
implicated in cancer progression and bacterial survival.

Anticancer Mechanisms

Pyridazine derivatives have been shown to inhibit several protein kinases that are crucial for
cancer cell proliferation and survival.[8] These include:

o Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon
activation, initiates downstream signaling cascades, such as the MAPK and PI3K/Akt
pathways, leading to cell proliferation, survival, and angiogenesis. Pyridazine-based
inhibitors can block the ATP-binding site of EGFR, thereby preventing its activation and
downstream signaling.[1]
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Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.

e c-Jun N-terminal Kinase 1 (JNK1): JNK1 is a member of the mitogen-activated protein
kinase (MAPK) family and is involved in regulating cellular responses to stress, including
apoptosis, inflammation, and proliferation. Dysregulation of the JNK pathway is associated
with various cancers. Certain 3,6-disubstituted pyridazine derivatives have been designed to
target and inhibit INK1.[2]
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Caption: JNK1 Signaling Pathway Inhibition by Pyridazine Derivatives.

e Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the
G1/S transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell
proliferation. Novel 3,6-disubstituted pyridazines have been identified as potent CDK2
inhibitors.[3]
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Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.

Antibacterial Mechanism

While the precise mechanism of action for many pyridazinone-based antibacterial agents is still
under investigation, they have shown efficacy against a range of pathogenic bacteria, including
methicillin-resistant Staphylococcus aureus (MRSA).[6] The broad-spectrum activity suggests
that these compounds may target fundamental bacterial processes. Further studies are needed
to elucidate the specific molecular targets.

Experimental Protocols

The synthesis of bioactive pyridazine derivatives from Tert-butyl pyridazin-3-ylcarbamate
typically involves a series of chemical transformations to introduce desired functional groups
and build molecular complexity. A general synthetic workflow is outlined below.
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Caption: General Synthetic Workflow for Bioactive Pyridazine Derivatives.

Representative Synthetic Protocol: Synthesis of N-tert-
Butyl-N'(N)-(1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-
3-carbonyl)-N(N’)-(substituted)benzoylhydrazine
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This protocol is a representative example of how the pyridazine core can be elaborated.
Materials:

o Substituted benzoylhydrazine

o Ethyl 2-methyl-3-oxobutanoate

» Arylhydrazine hydrochloride

o Tert-butyl carbazate

o Appropriate solvents (e.g., ethanol, acetic acid)

o Catalysts (if required)

Procedure:

e Synthesis of Pyridazinone Core: A mixture of ethyl 2-methyl-3-oxobutanoate and
arylhydrazine hydrochloride in ethanol is refluxed to form the corresponding pyridazinone
derivative.

« Introduction of the Hydrazide Moiety: The pyridazinone is then reacted with tert-butyl
carbazate to introduce the protected hydrazine group.

o Coupling with Substituted Benzoic Acid: The tert-butyl protecting group is removed, and the
resulting hydrazine is coupled with a substituted benzoic acid using standard peptide
coupling reagents (e.g., EDC/HOBY) to yield the final product.

 Purification: The crude product is purified by recrystallization or column chromatography.

o Characterization: The structure of the final compound is confirmed by spectroscopic methods
such as 1H NMR, 13C NMR, and mass spectrometry.

(Note: This is a generalized protocol. Specific reaction conditions, such as temperature,
reaction time, and stoichiometry, would need to be optimized for each specific derivative.)
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In conclusion, Tert-butyl pyridazin-3-ylcarbamate serves as a valuable starting point for the
synthesis of a wide array of bioactive molecules based on the pyridazine scaffold. The
demonstrated efficacy of these derivatives against critical targets in cancer and infectious
diseases underscores the potential of this chemical class in drug discovery and development.
Further exploration of the structure-activity relationships and mechanisms of action of
pyridazine-based compounds is warranted to unlock their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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